
Spectroscopic and Structural Elucidation of 8-
Methoxy-4-Chromanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 8-Methoxy-4-Chromanone

Cat. No.: B1357117 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Methoxy-4-Chromanone, a significant heterocyclic compound in medicinal chemistry. The

chroman-4-one scaffold is a "privileged structure" known for its presence in a variety of

bioactive compounds, making the detailed characterization of its derivatives crucial for

researchers, scientists, and professionals in drug development. This document presents

available spectroscopic data, detailed experimental protocols for acquiring such data, and a

logical workflow for the structural analysis of synthesized organic compounds.

Data Presentation
The following tables summarize the available and expected spectroscopic data for 8-Methoxy-
4-Chromanone.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

6.92 d 5.8 2H Aromatic Protons

6.88 - 6.80 m - 1H Aromatic Proton

4.43 ddd 11.2, 6.6, 4.4 1H O-CH₂

4.38 - 4.31 m - 1H O-CH₂

4.05 t 6.0 1H C(3)-H₂

3.89 s - 3H OCH₃

2.36 tdd 5.8, 4.1, 1.6 2H C(2)-H₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
(Predicted)
Due to the absence of a publicly available experimental spectrum for 8-Methoxy-4-
Chromanone, the following are predicted chemical shifts based on known data for

chromanone and the expected influence of the methoxy group.

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz
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Chemical Shift (δ) ppm Carbon Atom Assignment

~192 C=O (C-4)

~158 C-O (Aromatic, C-8a)

~148 C-OCH₃ (Aromatic, C-8)

~128 Aromatic CH

~122 Aromatic CH

~118 Aromatic C-H (C-4a)

~110 Aromatic CH

~67 O-CH₂ (C-2)

~56 OCH₃

~37 CH₂ (C-3)

IR (Infrared) Spectroscopy Data (Predicted)
The following table lists the expected characteristic infrared absorption bands for 8-Methoxy-4-
Chromanone based on its functional groups.

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch

~1680 Strong C=O (Ketone) Stretch

~1600, ~1480 Medium-Strong Aromatic C=C Stretch

~1260 Strong Aryl-O (Ether) Stretch

~1050 Strong Alkyl-O (Ether) Stretch

Mass Spectrometry (MS) Data (Predicted)
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The expected key fragments in the mass spectrum of 8-Methoxy-4-Chromanone are outlined

below. The molecular weight of 8-Methoxy-4-Chromanone is 178.19 g/mol .

m/z (Mass-to-Charge Ratio) Proposed Fragment

178 [M]⁺ (Molecular Ion)

150 [M - CO]⁺

135 [M - CO - CH₃]⁺

121 [M - CO - C₂H₅]⁺ or [M - C₃H₅O]⁺

107 [C₇H₇O]⁺

92 [C₆H₄O]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 8-Methoxy-4-
Chromanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of the 8-Methoxy-4-Chromanone sample.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:
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Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay

of 1 second, and 16 scans.

Process the data by applying a Fourier transform, phasing, and baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay

of 2 seconds, and 1024 scans.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 8-Methoxy-4-Chromanone.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and

allowing it to dry completely.

Place a small amount of the solid 8-Methoxy-4-Chromanone sample directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.
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Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 8-Methoxy-4-
Chromanone to confirm its molecular formula and aid in structural elucidation.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass

Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of 8-Methoxy-4-Chromanone (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or dichloromethane.

Data Acquisition (GC-MS with EI):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The GC will separate the compound from any impurities before it enters the mass

spectrometer.

In the EI source, the sample molecules are bombarded with high-energy electrons (typically

70 eV), causing ionization and fragmentation.
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The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio

(m/z).

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z

values.

Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 8-Methoxy-4-Chromanone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1357117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis

Purification & Isolation

Spectroscopic Analysis

Data Analysis & Elucidation

Final Confirmation

Synthesis of
8-Methoxy-4-Chromanone

Purification
(e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Interpretation
&

Structure Elucidation

Structure Confirmed

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1357117?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 8-Methoxy-
4-Chromanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1357117#spectroscopic-data-nmr-ir-mass-spec-for-
8-methoxy-4-chromanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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